molecular formula C17H10F6N2O2S B1221566 Tiflamizole CAS No. 62894-89-7

Tiflamizole

Cat. No.: B1221566
CAS No.: 62894-89-7
M. Wt: 420.3 g/mol
InChI Key: XUOAKFNMJMYKBY-UHFFFAOYSA-N
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Description

Tiflamizole, also known by its chemical name 1-[(1-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}-2-propoxy)ethyl]-1H-imidazole , is a synthetic fungicide. It falls under the category of imidazole-based fungicides . This compound is not naturally occurring but has been developed for specific applications in agriculture and plant protection .

Preparation Methods

Synthetic Routes: The synthesis of Tiflamizole involves several steps

    Formation of Intermediate: 4-Chloro-α,α,α-trifluorotoluene reacts with N-propoxyethyl acetic acid to form N-(propoxy-methyl-methylsulfonyl)-4-chloro-α,α,α-trifluorotoluene.

    Amidation Reaction: The resulting sulfonyl amide compound reacts with phosgene (COCl₂) to form the desired this compound.

Reaction Conditions:

    Intermediate Formation: The reaction typically occurs in the presence of .

    Amidation Reaction: The amidation step involves the use of as a base and as the coupling agent.

Industrial Production: this compound is industrially produced using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tiflamizole undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its structure.

    Substitution: this compound can undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like , , and others play a crucial role.

    Major Products: The primary products depend on the specific reaction conditions and intermediates.

Scientific Research Applications

Tiflamizole finds applications in various fields:

    Agriculture: Effective against powdery mildew, rust, and other fungal diseases in crops like wheat, rice, and vegetables.

    Medicine: Research explores its potential as an antifungal agent for human health.

    Industry: Used in the production of fungicidal formulations.

Mechanism of Action

Tiflamizole inhibits sterol demethylation in fungi, disrupting their cell membrane integrity. It targets the ergosterol biosynthesis pathway and affects fungal growth and reproduction.

Comparison with Similar Compounds

Tiflamizole stands out due to its unique chemical structure and mode of action. Similar compounds include other imidazole-based fungicides like triazoles and azole derivatives .

Biological Activity

Tiflamizole is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammatory responses. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is classified as an imidazole derivative. Its chemical structure allows for interactions with various biological targets, which contributes to its pharmacological effects. The compound has been studied for its properties as an analgesic and anti-inflammatory agent.

Table 1: Chemical Structure of this compound

PropertyDescription
Chemical FormulaC₁₃H₁₃N₃O₂S
Molecular Weight273.33 g/mol
Functional GroupsImidazole, Sulfonamide

Analgesic Effects

Research indicates that this compound exhibits significant analgesic activity. It has been shown to enhance the analgesic effects when combined with other non-narcotic analgesics such as ibuprofen and flurbiprofen. This synergistic effect allows for lower dosages and reduced side effects compared to higher doses of individual drugs.

Case Study: Synergistic Analgesic Activity

A study demonstrated that combinations of this compound with nalbuphine resulted in enhanced pain relief in animal models. The analysis involved isobologram plots which illustrated the effective pain-relieving doses, indicating that the combination produced greater analgesic responses than expected from the individual components alone .

Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) plays a crucial role in its anti-inflammatory effects. In vitro studies have shown that this compound can reduce the production of inflammatory mediators, making it a candidate for treating inflammatory conditions.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnalgesicSynergistic effect with nalbuphine
Anti-inflammatoryCOX inhibition

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in pain and inflammation pathways:

  • Receptor Interaction : this compound may modulate neurotransmitter systems by interacting with opioid receptors, contributing to its analgesic effects.
  • Enzyme Inhibition : The inhibition of cyclooxygenase enzymes reduces the synthesis of prostaglandins, which are key mediators in the inflammatory response.

In Vitro Studies

Several studies have evaluated this compound's efficacy in vitro, particularly focusing on its antibacterial and antioxidant properties alongside its analgesic and anti-inflammatory effects. For instance, a study highlighted that fluorinated derivatives of this compound exhibited improved antibacterial activity compared to non-fluorinated counterparts .

In Vivo Studies

Animal model studies have confirmed the analgesic and anti-inflammatory effects observed in vitro. These studies typically assess pain response through behavioral tests such as the formalin test or tail-flick test, demonstrating significant reductions in pain sensitivity following administration of this compound.

Properties

CAS No.

62894-89-7

Molecular Formula

C17H10F6N2O2S

Molecular Weight

420.3 g/mol

IUPAC Name

4,5-bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole

InChI

InChI=1S/C17H10F6N2O2S/c18-11-5-1-9(2-6-11)13-14(10-3-7-12(19)8-4-10)25-16(24-13)28(26,27)17(22,23)15(20)21/h1-8,15H,(H,24,25)

InChI Key

XUOAKFNMJMYKBY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC=C(C=C3)F)F

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC=C(C=C3)F)F

Key on ui other cas no.

62894-89-7

Synonyms

4,5-bis(4-fluorophenyl)-2-((1,1,2,2-tetrafluoroethyl)sulfonyl)-1H-imidazole
tiflamizole

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,5l -bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)imidazole (5.0 g., 0.0119 mole), sodium methoxide (0.6 g., 0.0111 mole) and ether (300 ml.) is stirred overnight at room temperature. The solid is collected and washed with ether to give 2.1 g. of the sodium salt of 4,5-bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)imidazole, m.p. 290°-292°.
[Compound]
Name
4,5l -bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)imidazole
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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